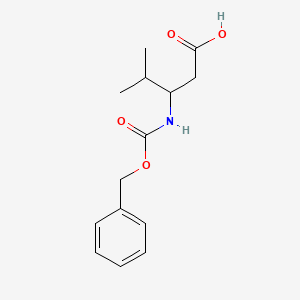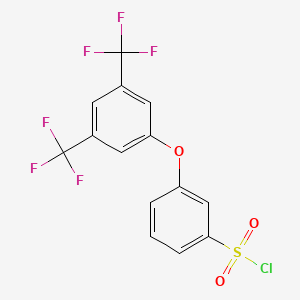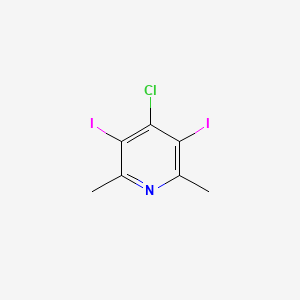
4-Chloro-3,5-diiodo-2,6-dimethylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3,5-diiodo-2,6-dimethylpyridine is a halogenated pyridine derivative with the molecular formula C7H6ClI2N and a molecular weight of 393.39 g/mol . This compound is characterized by the presence of chlorine and iodine atoms at the 4th and 3rd & 5th positions, respectively, on the pyridine ring, along with two methyl groups at the 2nd and 6th positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,5-diiodo-2,6-dimethylpyridine typically involves halogenation reactions. One common method is the iodination of 4-chloro-2,6-dimethylpyridine using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors can enhance the efficiency and yield of the production process by providing better control over reaction parameters.
化学反应分析
Types of Reactions
4-Chloro-3,5-diiodo-2,6-dimethylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
4-Chloro-3,5-diiodo-2,6-dimethylpyridine has several applications in scientific research:
Biology: The compound can be used in the study of halogenated pyridine derivatives and their biological activities.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 4-Chloro-3,5-diiodo-2,6-dimethylpyridine involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms can form halogen bonds with target molecules, influencing their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
4-Chloro-2,6-dimethylpyridine: A related compound with similar structural features but lacking the iodine atoms.
2-Chloro-4,6-dimethylpyridine-3-carbonitrile: Another derivative with a cyano group at the 3rd position.
Uniqueness
4-Chloro-3,5-diiodo-2,6-dimethylpyridine is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and interactions with other molecules. The combination of these halogens can enhance the compound’s potential in various applications, particularly in medicinal chemistry and material science.
属性
分子式 |
C7H6ClI2N |
|---|---|
分子量 |
393.39 g/mol |
IUPAC 名称 |
4-chloro-3,5-diiodo-2,6-dimethylpyridine |
InChI |
InChI=1S/C7H6ClI2N/c1-3-6(9)5(8)7(10)4(2)11-3/h1-2H3 |
InChI 键 |
RZXMFIRDSRRNPN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=N1)C)I)Cl)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(4-(Methylsulfonyl)-2-nitrophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B13092929.png)
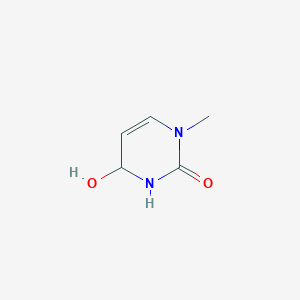

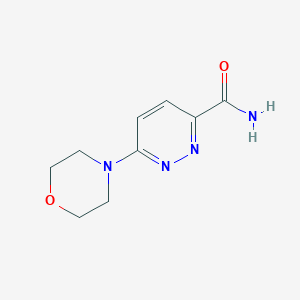
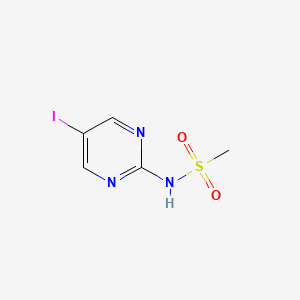
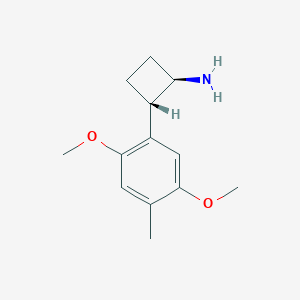
![6-Bromo-3-(2-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13092971.png)

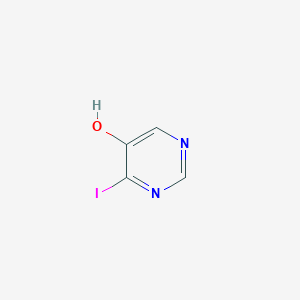
![(8S,9AR)-8-hydroxyhexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione](/img/structure/B13092990.png)

![7-Benzyl-2-(pyridin-2-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13092997.png)
